molecular formula C6H4BrN3 B1339862 7-Bromo-1H-imidazo[4,5-c]pyridine CAS No. 90993-26-3

7-Bromo-1H-imidazo[4,5-c]pyridine

Cat. No.: B1339862
CAS No.: 90993-26-3
M. Wt: 198.02 g/mol
InChI Key: UOGAFIAGSJONEX-UHFFFAOYSA-N
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Description

7-Bromo-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3. It is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a fused imidazole and pyridine ring system, with a bromine atom at the 7th position, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a bromo-substituted aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent . Another approach involves the use of multicomponent reactions, where a mixture of starting materials undergoes a series of transformations to yield the desired imidazopyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Scientific Research Applications

7-Bromo-1H-imidazo[4,5-c]pyridine is a chemical compound with a variety of applications, primarily in pharmaceutical development and chemical research. It consists of an imidazole ring fused with a pyridine structure, with a bromine atom at the 7-position, enhancing its reactivity and potential biological activity.

Pharmaceutical Development

  • Drug development The compound is a candidate for drug development because of its potential as an antimicrobial or anticancer agent.
  • Inhibitory activity Bromo-substituted imidazo[4,5-b]pyridines have demonstrated inhibitory activity against colon carcinoma . Compound 10 , with an unsubstituted amidino group, and compound 14 , with a 2-imidazolinyl amidino group, showed selective and strong activity in the sub-micromolar inhibitory concentration range against colon carcinoma .
  • Antiproliferative activity Substitution of pyridine nuclei with bromine increases the antiproliferative activity of tested imidazo[4,5-b]pyridines .

Chemical Research

  • Modification of structure The hydroxymethyl group (-CH2OH) can participate in reactions such as esterification, ether formation, and oxidation. These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility.
  • Biological activity estimation Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate its biological activity based on its molecular structure.
  • Binding affinity studies Interaction studies focus on its binding affinity and selectivity towards various biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are essential for understanding the compound's pharmacodynamics and pharmacokinetics.

Data Table

Compound NameStructural FeaturesNotable Activities
1H-Imidazo[4,5-b]pyridineImidazole fused with pyridineAntimicrobial properties
2-Methylimidazo[4,5-b]pyridineMethyl substitution on imidazoleNeuroactive effects
7-AzaindoleIndole derivative with nitrogenAnticancer activity
6-BromoquinolineQuinoline structure with bromineAntibacterial properties
Amidino-Substituted ImidazoCyano- and amidino-substitutionDisplayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma. Showed moderate activity against E. coli. Showed activity against the RSV

Comparison with Similar Compounds

Biological Activity

7-Bromo-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its potential as an antimicrobial and anticancer agent, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 7-position of the imidazo ring. Its unique structure contributes to its interaction with biological targets, enhancing its potential therapeutic applications. The compound's molecular formula is C8H6BrN3C_8H_6BrN_3 with a molecular weight of approximately 228.06 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found that certain bromo-substituted imidazo[4,5-b]pyridines demonstrated moderate activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 μM for specific derivatives . However, the overall antibacterial activity of the compound remains limited compared to other classes of antibiotics.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. A series of experiments assessed its antiproliferative effects on various human cancer cell lines, including colon carcinoma and leukemia. The following table summarizes key findings from recent studies:

Compound Cell Line IC50 (μM) Activity
This compoundSW620 (colon carcinoma)0.4Strong antiproliferative effect
This compoundHeLa (cervical cancer)0.7Strong antiproliferative effect
Ethyl derivativeHuh7 (liver cancer)>30Mild cytotoxicity
Isopropyl-amidino derivativeMDCK (kidney cells)71.2Mild toxicity

These results indicate that the compound exhibits strong selective activity against specific cancer cell lines, particularly colon carcinoma .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors within the cell. The presence of the bromine atom enhances its ability to bind to molecular targets, potentially leading to inhibition of critical cellular pathways involved in proliferation and survival . This interaction can modulate enzyme activity or alter cellular signaling pathways, contributing to its anticancer efficacy.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Colon Carcinoma Study : A recent investigation demonstrated that derivatives of imidazo[4,5-c]pyridine showed significant inhibition of colon cancer cell proliferation at sub-micromolar concentrations. The most effective compounds were those with bromo substitutions at the pyridine nucleus .
  • Antibacterial Evaluation : In vitro tests revealed that while many compounds in this class lacked significant antibacterial activity, certain derivatives showed moderate effectiveness against E. coli, indicating potential for further development as antimicrobial agents .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated across various normal and cancer cell lines, revealing that while some derivatives exhibited mild toxicity on non-cancerous cells, others maintained selectivity towards cancerous cells .

Properties

IUPAC Name

7-bromo-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGAFIAGSJONEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555690
Record name 7-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90993-26-3
Record name 7-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-imidazo[4,5-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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